6R,7S-Epoxy-octadecanoic acid, also known as cis-9,10-epoxy-octadecanoic acid, is a naturally occurring epoxy fatty acid derived from oleic acid. This compound is characterized by its unique stereochemistry, with specific configurations at the 6th and 7th carbon atoms in its molecular structure. The chemical formula for 6R,7S-Epoxy-octadecanoic acid is and it has a molecular weight of approximately 290.47 g/mol .
This compound falls under the category of epoxy fatty acids, which are unsaturated fatty acids modified by the addition of an epoxide group. Epoxy fatty acids are known for their various biological activities, including anti-inflammatory properties and roles in cellular signaling.
The synthesis of 6R,7S-Epoxy-octadecanoic acid can be achieved through several methods:
The enzymatic approach typically requires optimization of expression conditions for the enzymes involved, such as fatty acid desaturase and epoxygenase. The process often includes steps like codon optimization for gene expression in bacterial systems, followed by fermentation and extraction of the product using techniques like gas chromatography-mass spectrometry (GC-MS) for analysis .
The molecular structure of 6R,7S-Epoxy-octadecanoic acid features a long hydrocarbon chain with an epoxide group at the 9th and 10th carbon positions. The stereochemical configuration at positions 6 and 7 contributes to its reactivity and biological activity.
6R,7S-Epoxy-octadecanoic acid participates in several important biochemical reactions:
These reactions are often studied using advanced analytical techniques such as GC-MS or high-performance liquid chromatography (HPLC) to monitor product formation and quantify yields.
The mechanism of action of 6R,7S-Epoxy-octadecanoic acid involves its interaction with cellular receptors and signaling pathways:
Research indicates that epoxy fatty acids can activate specific receptors involved in inflammatory responses, suggesting potential therapeutic applications.
Relevant analyses often include determining melting points, boiling points, and reactivity profiles under different environmental conditions.
6R,7S-Epoxy-octadecanoic acid has several important applications:
6R,7S-Epoxy-octadecanoic acid features an 18-carbon saturated chain with a cis-configured epoxide ring between carbons 6 and 7. The stereochemical designation "6R,7S" indicates a relative configuration where the oxygen bridge and adjacent substituents adopt a specific spatial orientation. This configuration arises from stereospecific enzymatic epoxidation in biological systems [2] [8]. The molecule’s rigidity at the epoxide ring significantly influences its physical properties (e.g., melting behavior) and biochemical interactions. The molecular formula is C₁₈H₃₄O₃ (molecular weight: 298.46 g/mol), consistent across lipid databases [2] [4] [5].
The compound follows standardized naming conventions:
The term "stearic acid" denotes its origin from octadecanoic acid, while "rel-" specifies racemic mixtures common in synthetic batches [2] [6].
Unique identifiers encode stereochemical details:
CCCCCCCCCCC[C@H]1[C@H](O1)CCCCC(=O)O
[4] [8] InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-17(21-16)14-11-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m0/s1
[4] [8] PVMIAUUBHIBDJY-DLBZAZTESA-N
(stereospecific) [4] [8] Table 1: Structural Identifiers of 6R,7S-Epoxy-octadecanoic Acid
Representation Type | Identifier |
---|---|
SMILES (Stereospecific) | CCCCCCCCCCC[C@H]1[C@H](O1)CCCCC(=O)O |
InChI | InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-17(21-16)14-11-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m0/s1 |
InChIKey | PVMIAUUBHIBDJY-DLBZAZTESA-N |
CAS Registry | 13980-05-7 [2] [7] [8] |
Positional isomers of epoxy-octadecanoic acid exhibit distinct biochemical and physical properties due to epoxide ring placement:
Table 2: Properties of Epoxy-Octadecanoic Acid Positional Isomers
Isomer | Systematic Name | Physical State | Key Biological Context |
---|---|---|---|
6,7-Epoxy | 6R,7S-Epoxy-octadecanoic acid | Solid [2] | ω-Oxidation metabolites |
9,10-Epoxy | vernolic acid (epoxy-oleic acid) | Oily liquid | Plant defense mediators [10] |
12,13-Epoxy | coronaric acid | Oily liquid | Human leukotoxicity [10] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0